1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

Catalog No.
S6580285
CAS No.
75815-75-7
M.F
C11H7F3N2O2
M. Wt
256.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbox...

CAS Number

75815-75-7

Product Name

1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid

Molecular Formula

C11H7F3N2O2

Molecular Weight

256.18 g/mol

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)8-2-1-3-9(4-8)16-6-7(5-15-16)10(17)18/h1-6H,(H,17,18)

InChI Key

AORQKCIUEFXFHS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)C(=O)O)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)C(=O)O)C(F)(F)F

Potential Pharmaceutical Applications

TFMPC belongs to a class of molecules called pyrazole carboxylic acids, which are of interest in medicinal chemistry due to their diverse biological activities. Research has explored TFMPC as a potential scaffold for developing new drugs [1].

Reference

  • [1] "1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylic acid" Molport: This source describes TFMPC as a building block for potentially creating new drugs, but does not discuss specific research applications.

1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is an organic compound characterized by a pyrazole ring substituted with a trifluoromethyl group on the phenyl moiety and a carboxylic acid functional group at the fourth position of the pyrazole. Its molecular formula is C11H7F3N2O2, and it has a molecular weight of approximately 256.18 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and agrochemical research .

The compound can undergo various chemical transformations, including:

  • Oxidation: The carboxylic acid can be oxidized to form more complex structures or derivatives.
  • Reduction: The carboxylic acid can be reduced to yield alcohols or aldehydes using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups.
  • Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds .

Research indicates that 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory and analgesic agent. The trifluoromethyl group is known to enhance biological activity by improving the compound's metabolic stability and bioavailability. Additionally, compounds with similar structures often show activity against various cancer cell lines, suggesting potential applications in oncology .

Synthesis of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring: This is often achieved through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
  • Introduction of the Trifluoromethyl Group: This can be accomplished via radical trifluoromethylation using reagents like trifluoromethyl iodide under photoredox conditions.
  • Carboxylation: The final step involves introducing the carboxylic acid group, which can be done through oxidation of an aldehyde intermediate or direct carboxylation techniques .

This compound has several applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new anti-inflammatory or anticancer drugs.
  • Agrochemicals: Its properties may be utilized in developing herbicides or pesticides that require enhanced efficacy due to the presence of the trifluoromethyl group.
  • Material Science: It could find applications in synthesizing new materials with specific electronic or optical properties due to its unique structure .

Studies involving 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid often focus on its interactions with biological targets. These include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Binding: Interaction studies may reveal its binding affinity to various receptors, providing insights into its mechanism of action.
  • Metabolic Stability: Investigations into how this compound is metabolized in biological systems help understand its pharmacokinetics and potential side effects .

Several compounds share structural similarities with 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acidTrifluoromethyl group at para positionDifferent reactivity due to position
1-(3-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acidAldehyde at position 5Varied biological activity
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidMethyl substitution on pyrazoleAltered lipophilicity and solubility
4-Hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acidHydroxy group additionPotentially different biological activities

These comparisons highlight how variations in substitution patterns affect the chemical reactivity and biological properties of these compounds, underscoring the uniqueness of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid within this class of chemicals .

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

256.04596196 g/mol

Monoisotopic Mass

256.04596196 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-11-23

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